

4-Bromo-2,6-difluorobenzaldehyde: A Technical Guide to Reactivity and Hazards

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzaldehyde

Cat. No.: B1272164

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,6-difluorobenzaldehyde**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its unique electronic and structural features, characterized by the presence of an aldehyde group and electron-withdrawing fluorine and bromine atoms, confer a versatile reactivity profile. This document outlines its chemical properties, core reactivity, detailed experimental protocols for key transformations, and essential safety and handling information.

Core Chemical and Physical Properties

4-Bromo-2,6-difluorobenzaldehyde is a white to light yellow crystalline solid.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	537013-51-7	[2] [3]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[2] [3]
Molecular Weight	221.00 g/mol	[2] [3]
Melting Point	76-81 °C	[3]
Boiling Point	231.381 °C at 760 mmHg	[4]
Flash Point	>110 °C (>230 °F)	[3]
Density	1.758 g/cm ³	[4]
Appearance	White to light yellow to light orange powder to crystal	[2]
Solubility	Information not readily available, likely soluble in common organic solvents.	
SMILES	Fc1cc(Br)cc(F)c1C=O	[3]
InChI Key	CZGVAISJIQNQEJ- UHFFFAOYSA-N	[3]

Hazards and Safety Information

4-Bromo-2,6-difluorobenzaldehyde is classified as acutely toxic if swallowed.[\[3\]](#)[\[5\]](#)

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[\[3\]](#) It should be stored in a dry, well-ventilated place, sealed in a dark environment at room temperature.[\[6\]](#)

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Signal Word	Pictogram
Acute Toxicity, Oral	3	H301: Toxic if swallowed	Danger	GHS06 (Skull and Crossbones)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	Warning	GHS07
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	Warning	GHS07
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation	3	H335: May cause respiratory irritation	Warning	GHS07

Note: GHS classifications may vary between suppliers. The information presented here is a composite from available sources.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Synthesis and Reactivity

4-Bromo-2,6-difluorobenzaldehyde is a valuable building block due to its aldehyde functionality and the presence of halogen atoms that can participate in various coupling and substitution reactions. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aromatic ring and the reactivity of the aldehyde group.[\[1\]](#)

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

A common synthetic route to **4-Bromo-2,6-difluorobenzaldehyde** involves the ortho-formylation of 1-bromo-3,5-difluorobenzene.

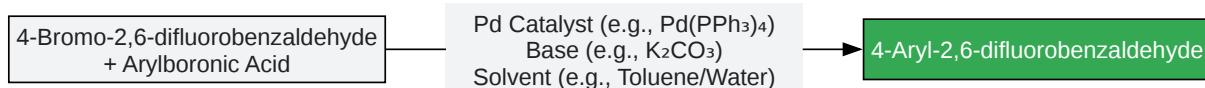


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Caption: Synthesis of **4-Bromo-2,6-difluorobenzaldehyde**.

Key Reactions and Experimental Protocols

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is pivotal for the synthesis of biphenyl derivatives.

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Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

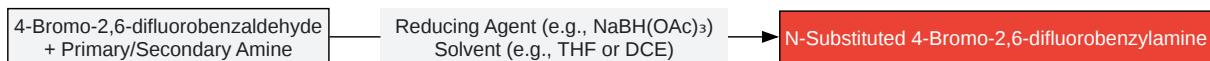
This protocol is a representative example for the coupling of **4-Bromo-2,6-difluorobenzaldehyde** with an arylboronic acid.^{[2][7]}

- Materials:
 - 4-Bromo-2,6-difluorobenzaldehyde** (1.0 mmol, 1.0 eq.)
 - Arylboronic acid (1.2 mmol, 1.2 eq.)
 - Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
 - Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 eq.)
 - Anhydrous Toluene (5 mL)
 - Degassed water (1 mL)

- Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **4-Bromo-2,6-difluorobenzaldehyde**, the arylboronic acid, the palladium catalyst, and the base.
- Add the anhydrous toluene and degassed water to the flask.
- Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The aldehyde group is susceptible to nucleophilic attack and can be readily converted to amines via reductive amination. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.



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Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of **4-Bromo-2,6-difluorobenzaldehyde** with a primary amine.^{[8][9]}

- Materials:

- 4-Bromo-2,6-difluorobenzaldehyde (1.0 mmol, 1.0 eq.)
- Primary amine (1.1 mmol, 1.1 eq.)
- Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 1.5 eq.)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
- Acetic acid (optional, catalytic amount)

- Procedure:

- In a round-bottom flask, dissolve **4-Bromo-2,6-difluorobenzaldehyde** and the primary amine in the anhydrous solvent.
- If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
- Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
- Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography.

The aldehyde functionality can be converted to an alkene via the Wittig reaction, providing a route to styrene derivatives.

Detailed Experimental Protocol: Wittig Reaction

This protocol is adapted from a procedure for a structurally similar compound, 3-Bromo-2,6-difluorobenzaldehyde.[\[10\]](#)

- Materials:

- Methyltriphenylphosphonium bromide (1.2 mmol, 1.2 eq.)
- Potassium tert-butoxide (1.2 mmol, 1.2 eq.)
- Anhydrous Tetrahydrofuran (THF) (10 mL)
- **4-Bromo-2,6-difluorobenzaldehyde** (1.0 mmol, 1.0 eq.)

- Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Add potassium tert-butoxide portion-wise with stirring.
- Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.
- Add a solution of **4-Bromo-2,6-difluorobenzaldehyde** in a minimal amount of anhydrous THF dropwise to the ylide suspension.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water.
- Extract the aqueous layer with diethyl ether or ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The electron-deficient aromatic ring, activated by the two fluorine atoms, can undergo nucleophilic aromatic substitution (SNAr). While the bromine is a potential leaving group, the fluorine atoms are also susceptible to displacement by strong nucleophiles, particularly when they are ortho and para to an activating group (in this case, the aldehyde). The outcome of such reactions can depend on the specific nucleophile and reaction conditions.[\[11\]](#)

Applications in Research and Development

4-Bromo-2,6-difluorobenzaldehyde is a versatile intermediate with applications in several areas of chemical research and development:

- Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications.[\[1\]](#) The difluorobenzaldehyde moiety is present in a number of biologically active compounds.
- Agrochemicals: This compound is explored for its potential in developing new agrochemicals for pest control and crop protection.[\[2\]](#)
- Organic Electronics: It is used in the development of organic semiconductors, contributing to advancements in flexible electronics and display technologies.[\[1\]](#)
- Fluorescent Probes: The compound is employed in creating fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes.[\[1\]](#)

Conclusion

4-Bromo-2,6-difluorobenzaldehyde is a reactive and versatile chemical intermediate with significant applications in medicinal chemistry, agrochemical research, and materials science. Its reactivity is dominated by the aldehyde group and the halogenated, electron-deficient aromatic ring. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in a laboratory setting. The experimental protocols provided in this guide offer a starting point for the synthesis of a variety of valuable downstream products. As with all

chemical reactions, optimization of the provided conditions may be necessary for specific substrates and scales.

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